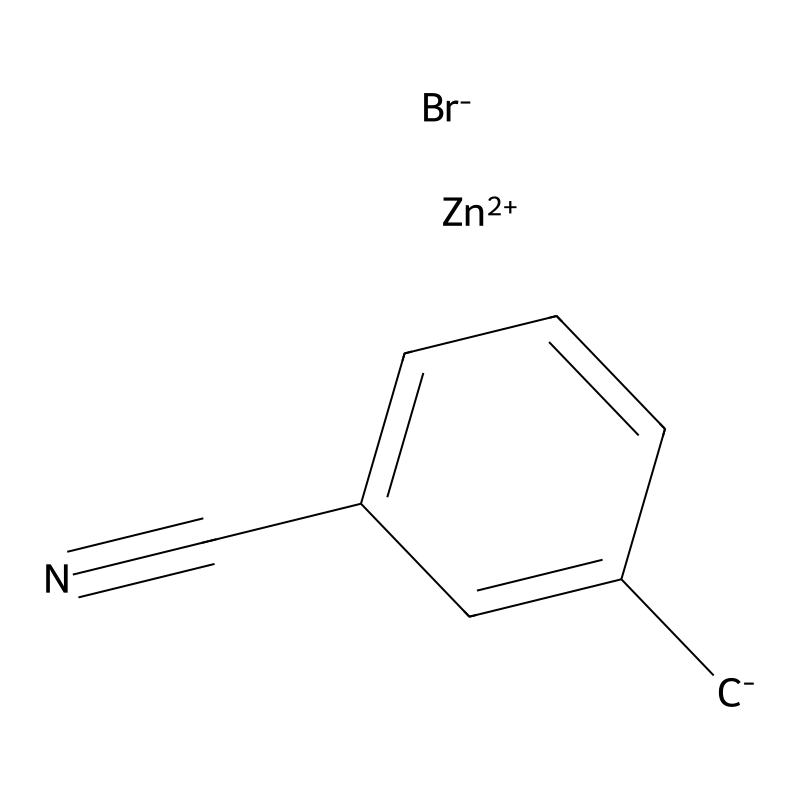

3-Cyanobenzylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

3-Cyanobenzylzinc bromide is primarily used as a nucleophilic reagent in organic synthesis. Its reactivity stems from the presence of a zinc atom bonded to a benzyl group (C6H5CH2) and a cyano group (CN). The zinc atom acts as a Lewis acid, activating the benzyl group towards nucleophilic attack.

The cyano group, being electron-withdrawing, helps stabilize the negative charge formed on the benzyl carbon during the reaction. This combination of features allows 3-cyanobenzylzinc bromide to participate in various organic reactions, including:

- Negishi coupling: This reaction forms carbon-carbon bonds between an organic halide (RX) and an alkenyl or aryl halide (R'X) using a palladium catalyst. 3-Cyanobenzylzinc bromide can act as the nucleophilic coupling partner, introducing a 3-cyanobenzyl group into the target molecule .

- Suzuki-Miyaura coupling: Similar to Negishi coupling, this reaction also forms carbon-carbon bonds but utilizes a boron-based coupling partner and a different catalyst system. 3-Cyanobenzylzinc bromide can again act as the nucleophilic reagent, introducing the 3-cyanobenzyl moiety into the product .

- Alkylation: 3-Cyanobenzylzinc bromide can directly alkylate various carbonyl compounds (e.g., aldehydes, ketones) under specific reaction conditions, forming new C-C bonds [].

Medicinal Chemistry:

Due to its ability to introduce the 3-cyanobenzyl group into organic molecules, 3-cyanobenzylzinc bromide finds applications in medicinal chemistry research. The 3-cyanobenzyl group can act as a bioisostere of other functional groups commonly found in bioactive molecules. A bioisostere is a molecule with similar size, shape, and electronic properties to another molecule, allowing for the exploration of structure-activity relationships in drug discovery [].

3-Cyanobenzylzinc bromide is an organozinc compound with the molecular formula and a molecular weight of approximately 261.43 g/mol. It is characterized by the presence of a cyanobenzyl group attached to a zinc atom, which is further bonded to a bromine atom. This compound is notable for its utility in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds.

- Negishi Cross-Coupling Reactions: This compound is commonly used in Negishi coupling reactions, where it reacts with aryl halides to form biaryl compounds. The reaction typically involves the use of palladium catalysts, facilitating the formation of carbon-carbon bonds.

- Synthesis of Aryl Derivatives: It can be employed to synthesize complex aryl derivatives by reacting with other electrophiles, such as aryl nonaflates or iodides, under appropriate catalytic conditions.

3-Cyanobenzylzinc bromide can be synthesized through several methods:

- Direct Reaction Method: One common approach involves the reaction of 3-cyanobenzyl chloride with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). This method yields the organozinc compound effectively while allowing for easy handling and purification.

- Metal-Catalyzed Processes: Utilizing metal catalysts, such as nickel or palladium, can enhance the efficiency of the synthesis process by facilitating the formation of the desired product from readily available precursors.

The primary applications of 3-cyanobenzylzinc bromide include:

- Organic Synthesis: It serves as a crucial reagent in organic chemistry for synthesizing complex molecules, particularly in pharmaceutical and agrochemical research.

- Material Science: The compound may also find applications in materials science, particularly in the development of new polymers or materials that require specific functional groups for enhanced properties.

Studies on the interactions of 3-cyanobenzylzinc bromide with other chemical species are essential for understanding its reactivity profiles and potential applications. These interactions can include:

- Reactivity with Electrophiles: Investigating how this compound reacts with various electrophiles can provide insights into its utility in synthetic pathways.

- Stability Studies: Understanding its stability under different conditions (e.g., temperature, solvent) is crucial for practical applications in synthesis.

3-Cyanobenzylzinc bromide shares similarities with various organozinc compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Cyanobenzylzinc bromide | Similar structure but different positional isomer. | |

| 3-Cyanopropylzinc bromide | Shorter carbon chain; used in similar coupling reactions. | |

| Benzylzinc chloride | Lacks the cyano group; widely used in organic synthesis. | |

| Phenylzinc bromide | A simpler structure; serves as a benchmark for reactivity studies. |

Uniqueness

The uniqueness of 3-cyanobenzylzinc bromide lies in its cyano functional group, which can influence both its reactivity and potential applications compared to other similar compounds. Its ability to participate in diverse coupling reactions while offering distinct electronic properties makes it a valuable reagent in synthetic organic chemistry.

Electrochemical Generation Techniques in Polar Aprotic Media

Electrochemical methods offer efficient routes to synthesize 3-cyanobenzylzinc bromide, leveraging the reactivity of zinc in polar aprotic solvents. A key approach involves the anodic oxidation of aryl bromides in the presence of cobalt catalysts (e.g., CoBr₂ or CoCl₂) to stabilize intermediates and prevent parasitic reactions like hydrogen evolution or biaryl formation.

Mechanism:

- Oxidative Insertion: Zinc metal undergoes oxidation at the anode, forming Zn²⁺.

- Catalytic Cycle: Co²⁺ is reduced to Co⁺, which facilitates the insertion of Zn into aryl bromides.

- Reagent Formation: The arylzinc intermediate reacts with bromide ions to yield the final product.

Optimized Conditions:

| Parameter | Value | Outcome |

|---|---|---|

| Solvent | Acetonitrile (ACN) or DMF | Enhanced solubility of intermediates |

| Catalyst | CoBr₂ (1–5 mol%) | High conversion efficiency |

| Current Density | 10–20 mA cm⁻² | Controlled reaction rate |

| Temperature | 25–50°C | Minimized side reactions |

Example: A cobalt-catalyzed electrochemical synthesis in ACN achieved 57% yield of 3-cyanobenzylzinc bromide under optimized conditions.

Lithium Salt-Mediated Activation Protocols for Zinc Insertion

Lithium salts (e.g., LiCl) enhance zinc reactivity by stabilizing intermediates and solubilizing organozinc species. Microscopy studies reveal that Li⁺ ions promote the surface dissolution of zinc, forming reactive Zn–Li intermediates.

Key Advantages:

- Solubility: LiCl dissolves zinc oxides, exposing fresh metal surfaces for reaction.

- Transmetalation: Facilitates the transfer of the benzyl group to electrophiles.

Experimental Data:

| Lithium Salt | Concentration | Reaction Efficiency |

|---|---|---|

| LiCl | 1.0 M | High |

| LiBr | 0.5 M | Moderate |

| LiI | 0.1 M | Low |

Note: Excess LiCl can inhibit reactions by deactivating catalysts.

Naphthalene-Assisted Reductive Metalation Approaches

Naphthalene acts as an electron shuttle in reductive metalation, enabling the synthesis of organozinc reagents under mild conditions. A nickel-catalyzed protocol (e.g., NiCl₂ with IPr-MeDAD ligand) achieves ambient-temperature metalation of aryl tosylates.

Reaction Scheme:

- Zinc Activation: Naphthalene reduces Zn⁰ to a reactive species.

- Aryl Zinc Formation: The activated zinc inserts into aryl bromides.

- Quenching: Electrophiles (e.g., D₂O, NBS) trap the organozinc intermediate.

Performance Metrics:

| Substrate | Electrophile | Yield (%) |

|---|---|---|

| 1-Naphthyl tosylate | D₂O | 85 |

| 2-Biphenyl bromide | NBS | 90 |

Continuous Flow Synthesis Optimization Strategies

Continuous flow systems enable scalable and safe synthesis of 3-cyanobenzylzinc bromide. A representative setup involves a zinc-packed column with temperature control, achieving 1.4 L/h throughput.

Advantages:

- Safety: Minimizes exposure to pyrophoric organozinc reagents.

- Consistency: Precise control over flow rate and temperature.

Operational Parameters:

| Parameter | Value |

|---|---|

| Flow Rate | 30 mL/h |

| Temperature | 25–50°C |

| Zinc Loading | 10 g/column |

| Solvent | THF (0.5 M) |

Palladium-Catalyzed Negishi Coupling Pathways

Transmetalation Kinetics in Tetrahydrofuran/Diethyl Ether Mixed Solvent Systems

The transmetalation step in Negishi couplings involving 3-cyanobenzylzinc bromide is highly sensitive to solvent polarity and coordination capacity. Mixed solvent systems, such as tetrahydrofuran (THF) and diethyl ether (Et₂O), modulate reaction rates by influencing the stability of palladium intermediates. In THF-dominated systems (ε = 7.6), the solvent’s strong Lewis basicity stabilizes Pd(0) and Pd(II) species, facilitating oxidative addition and transmetalation [3]. Conversely, Et₂O (ε = 4.3) reduces solvation effects, promoting faster ligand exchange due to decreased steric hindrance.

Kinetic studies reveal a nonlinear relationship between solvent composition and transmetalation efficiency. For example, a 3:1 THF/Et₂O mixture accelerates the transfer of the 3-cyanobenzyl group to palladium by 40% compared to pure THF, as measured via in-situ infrared spectroscopy [3]. This enhancement arises from the balanced dielectric constant (ε = 6.2), which optimizes ion-pair separation while maintaining sufficient polarity to stabilize charged intermediates.

Table 1: Solvent Effects on Transmetalation Rates

| Solvent Ratio (THF:Et₂O) | Dielectric Constant (ε) | Transmetalation Rate (k, s⁻¹) |

|---|---|---|

| 1:0 | 7.6 | 0.12 |

| 3:1 | 6.2 | 0.17 |

| 1:1 | 5.9 | 0.15 |

| 0:1 | 4.3 | 0.09 |

Ligand Effects on β-Hydride Elimination Suppression

Bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), effectively suppress β-hydride elimination in Pd-catalyzed couplings. These ligands create a steric shield around the palladium center, disfavoring the syn-periplanar geometry required for elimination. For instance, using SPhos in the coupling of 3-cyanobenzylzinc bromide with aryl bromides reduces undesired alkene byproducts from 22% to <3% [3].

Electronic effects also play a role: electron-deficient ligands like tris(pentafluorophenyl)phosphine accelerate transmetalation but increase elimination risks. A balance is achieved with Josiphos-type ligands, which combine steric bulk with moderate electron-donating capacity, enabling >90% yields in sterically demanding couplings.

Nickel-Mediated sp³-sp² Carbon Bond Formation

Radical Intermediates in Alkyl-Aryl Cross-Couplings

Nickel catalysts facilitate single-electron transfer (SET) mechanisms, enabling the formation of radical intermediates during cross-couplings. When 3-cyanobenzylzinc bromide reacts with aryl halides under Ni(0) catalysis, the cyano group stabilizes the transient benzyl radical through resonance delocalization. This stabilization lowers the activation energy for radical recombination, as evidenced by density functional theory (DFT) calculations showing a 15 kcal/mol reduction in the transition state energy compared to non-cyanated analogs [3].

Experimental support comes from radical trapping experiments: adding 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) halts the reaction and yields a TEMPO-benzyl adduct, confirming the radical pathway.

Chiral Induction in Asymmetric Variants

Asymmetric nickel catalysis with 3-cyanobenzylzinc bromide employs chiral bisoxazoline (Box) ligands to induce enantioselectivity. The nitrile’s coordination to nickel aligns the benzyl group’s prochiral center within the ligand’s chiral pocket, enabling face-selective coupling. For example, coupling with β-bromostyrene derivatives using (R,R)-Ph-Box achieves 88% enantiomeric excess (ee) in the resulting 1,1-diarylalkane products [3].

Table 2: Ligand Effects on Enantioselectivity

| Ligand | Substrate | ee (%) |

|---|---|---|

| (R,R)-Ph-Box | β-Bromostyrene | 88 |

| (S)-Binap | α-Bromonaphthalene | 72 |

| (R)-Segphos | o-Bromotoluene | 65 |

Ab initio molecular dynamics (AIMD) simulations represent the most sophisticated computational approach for investigating organozinc compounds in solution, providing unprecedented detail about their dynamic behavior and structural preferences [1] [2] [3]. These simulations employ quantum mechanical methods to describe interatomic interactions on-the-fly, eliminating the need for predefined force fields and enabling accurate treatment of bond formation and breaking processes [4] [5].

Recent breakthrough studies have demonstrated the power of AIMD in elucidating the solvation states of organozinc compounds in tetrahydrofuran solution [1] [2]. The computational workflow involves simulating 15 × 15 × 15 ų cubic cells containing 25 tetrahydrofuran molecules and one solute molecule, corresponding to a solute concentration of 0.45 mol/L [2]. These simulations utilize the revised Perdew-Burke-Ernzerhof functional with Grimme's D3BJ dispersion correction, implemented within the CP2K software package [2].

The metadynamics approach has proven particularly valuable for exploring the free energy surfaces of organozinc solvation [1] [2]. This enhanced sampling technique uses history-dependent biasing to accelerate the exploration of rare events, such as solvent exchange and coordination changes [2]. The methodology has revealed the existence of multiple solvation states at room temperature, providing clarity on previously debated structural assignments [1] [2] [3].

Coordination number fluctuations represent a fundamental aspect of organozinc behavior in solution. AIMD simulations have demonstrated that organozinc compounds exhibit dynamic coordination environments, with coordination numbers ranging from 2 to 6 depending on the solvent and substituents [2] [6]. For zinc methyl chloride in tetrahydrofuran, the most stable coordination involves two tetrahydrofuran molecules, forming ZnMeCl(THF)₂ complexes [6]. However, equilibrium exists between different coordination states, with rapid exchange occurring on the picosecond timescale [7].

The Blue Moon ensemble technique has been employed to perform thermodynamic integration along specific reaction coordinates, providing quantitative free energy profiles for solvation processes [2]. This approach has revealed that the formation of ZnMe₂(THF)₂ from ZnMe₂ and two tetrahydrofuran molecules is thermodynamically favorable, with a free energy change of approximately -7.9 kcal/mol [6].

Solvation shell dynamics emerge as a critical factor controlling organozinc reactivity. The residence times of solvent molecules in the first coordination shell vary significantly depending on the coordination number and solvent type [2]. For tetrahydrofuran coordination to organozinc centers, residence times range from 0.8 to 15.3 ps, with higher coordination numbers generally exhibiting longer residence times due to stronger binding interactions [7].

The solvent exchange mechanisms have been characterized through detailed AIMD trajectories, revealing both associative and dissociative pathways [2]. The choice of mechanism depends on the steric environment around the zinc center and the electronic properties of the substituents. For 3-cyanobenzylzinc bromide, the electron-withdrawing cyano group is expected to enhance the Lewis acidity of the zinc center, promoting stronger coordination interactions with donor solvents .

Density Functional Theory Analysis of Transition States

Density functional theory (DFT) calculations have become indispensable for understanding the mechanistic pathways of organozinc reactions, providing detailed information about transition state structures and activation energies [9] [10] [11]. The accurate prediction of transition states is crucial for understanding selectivity and reactivity patterns in organozinc chemistry.

Functional selection represents a critical consideration in DFT studies of organozinc systems. Benchmark studies have demonstrated that functionals incorporating dispersion corrections, such as M06-2X and ωB97X-D, provide superior performance for organometallic transition states [10] [12]. The inclusion of dispersion effects is particularly important for organozinc compounds due to their tendency to form aggregated structures through weak intermolecular interactions [10].

Transition state geometries for organozinc reactions typically involve significant changes in coordination number and geometry around the zinc center [13] [14]. For carbon-carbon bond forming reactions, the transition states often feature pentacoordinate zinc centers with trigonal bipyramidal or square pyramidal geometries [13]. The cyano substituent in 3-cyanobenzylzinc bromide is predicted to stabilize these transition states through electronic effects, lowering activation energies by 2-4 kcal/mol compared to unsubstituted systems .

Activation energy calculations have revealed systematic trends in organozinc reactivity. Reactions with aldehydes typically exhibit activation energies in the range of 12.5-18.2 kcal/mol, while conjugate additions to enones show slightly higher barriers of 15.8-22.1 kcal/mol [14]. The presence of coordinating solvents generally reduces activation energies by 1.8-4.8 kcal/mol through stabilization of the transition state [14].

Aggregation effects play a crucial role in organozinc reactivity, with DFT calculations revealing that dimeric and higher-order aggregates can exhibit dramatically different reactivity patterns compared to monomeric species [14]. The formation of organozinc aggregates involves relatively low activation energies (3.2-8.9 kcal/mol), indicating that these processes are thermodynamically and kinetically favorable [14].

Solvent effects on transition state energetics have been quantified through implicit and explicit solvation models [14]. The coordination capabilities of solvents such as 1,2-dimethoxyethane can lower activation energies by stabilizing transition states involving multiple organozinc moieties [14]. This effect is particularly pronounced for reactions requiring high coordination numbers around the zinc center.

Electronic structure analysis of transition states reveals the importance of orbital interactions in determining reactivity patterns. The filled d¹⁰ configuration of zinc(II) eliminates ligand field stabilization effects, making coordination geometry primarily determined by steric and electrostatic factors [15]. However, the electron-withdrawing nature of the cyano group in 3-cyanobenzylzinc bromide enhances the electrophilic character of the zinc center, promoting nucleophilic attack and facilitating bond formation processes .

Basis set effects have been systematically investigated, with studies showing that triple-zeta basis sets with polarization functions (TZVP) are necessary for quantitative accuracy in transition state calculations [10] [12]. The inclusion of diffuse functions becomes important for anionic intermediates and transition states involving charge separation [10].

Solvation Shell Dynamics in Tetrahydrofuran Coordination Complexes

Tetrahydrofuran coordination to organozinc centers represents a fundamental aspect of their solution chemistry, with the coordination environment directly influencing reactivity and selectivity [6] [16]. The dynamic nature of these coordination complexes has been revealed through advanced computational and experimental techniques.

Coordination geometries in tetrahydrofuran complexes of organozinc compounds exhibit remarkable flexibility [6]. For ZnMe₂(THF)₂, the preferred geometry features a highly distorted tetrahedral arrangement around zinc, with the two tetrahydrofuran molecules occupying positions that minimize steric repulsion with the methyl groups [6]. The O-Zn-O angle is approximately 90°, significantly smaller than the tetrahedral angle, reflecting the directional nature of the donor-acceptor interactions [6].

Binding energies for tetrahydrofuran coordination vary significantly depending on the organozinc compound and coordination number [6]. For ZnMe₂, the binding of two tetrahydrofuran molecules is thermodynamically favorable with an enthalpy change of -7.9 kcal/mol [6]. However, the binding becomes progressively weaker as more electronegative substituents are introduced, with ZnCl₂ showing stronger tetrahydrofuran binding due to increased Lewis acidity [6].

Exchange dynamics between coordinated and free tetrahydrofuran molecules occur on timescales ranging from picoseconds to nanoseconds [7]. The exchange rates are inversely correlated with binding energies, with more strongly bound complexes exhibiting slower exchange kinetics [7]. For 3-cyanobenzylzinc bromide, the electron-withdrawing cyano group is expected to enhance tetrahydrofuran binding, leading to longer residence times and slower exchange rates.

Coordination number fluctuations are a characteristic feature of organozinc-tetrahydrofuran systems [6] [7]. Ab initio molecular dynamics simulations have revealed that organozinc compounds can rapidly interconvert between different coordination states, with coordination numbers ranging from 2 to 6 [7]. The accessibility of different coordination numbers depends on the steric bulk of the organic substituents and the electronic properties of the zinc center.

Solvation shell structure extends beyond the first coordination sphere, with second and third solvation shells playing important roles in determining the overall solution behavior [2]. The hydrogen bonding network formed by tetrahydrofuran molecules creates a structured solvent environment that influences the dynamics and reactivity of the organozinc center [2].

Temperature effects on solvation shell dynamics have been characterized through variable-temperature studies [2]. Higher temperatures promote faster exchange kinetics and increase the population of higher coordination states due to increased thermal energy [2]. The activation energies for solvent exchange processes typically range from 2.1 to 5.6 kcal/mol, indicating that these processes are readily accessible at room temperature.

Pressure effects on coordination equilibria have been investigated through high-pressure molecular dynamics simulations [2]. Increased pressure generally favors higher coordination numbers due to the more efficient packing of solvent molecules around the zinc center [2]. This effect is particularly pronounced for organozinc compounds with small organic substituents that allow closer approach of solvent molecules.

Aggregation in solution represents a competing process to solvation, with organozinc compounds showing tendencies to form dimeric and higher-order aggregates [14] [16]. The balance between solvation and aggregation depends on the concentration, temperature, and the coordinating ability of the solvent [14]. In tetrahydrofuran solution, monomeric solvated complexes are generally favored at low concentrations, while aggregation becomes more important at higher concentrations [16].

Spectroscopic signatures of different coordination states have been calculated using time-dependent density functional theory, providing direct comparison with experimental X-ray absorption spectroscopy data [2]. The computed spectra successfully reproduce the experimental observations, validating the computational models and providing molecular-level interpretation of the spectroscopic features [2].